2-Amino-N-phenylacetamide

Description

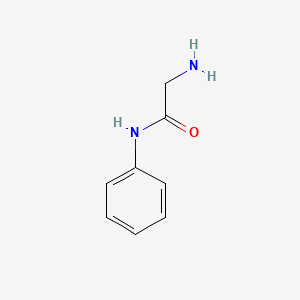

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJNCRCYBKANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185878 | |

| Record name | Acetanilide, ar'-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminoacetanilide appears as white or slightly reddish crystals. | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

555-48-6, 32074-28-5 | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, ar'-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine anilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-amino-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetanilide, ar'-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TY4B5Z38R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

270 °F (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-phenylacetamide

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-phenylacetamide (CAS No. 555-48-6), a key intermediate in synthetic organic chemistry and a scaffold of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a multi-faceted approach. We present computationally predicted properties, contextualized with robust experimental data from its parent analogue, 2-phenylacetamide. Furthermore, this document outlines detailed methodologies for the synthesis and characterization of this compound, including spectroscopic and chromatographic techniques. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout. Finally, we explore the potential applications of this compound in drug development, drawing from the established biological activities of related N-phenylacetamide derivatives, and provide essential safety and handling guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule characterized by a primary amino group and an N-phenylacetamide moiety. This unique structural arrangement provides multiple reactive sites, rendering it a valuable building block in medicinal chemistry for the synthesis of more complex molecules and heterocyclic systems.[1] The N-phenylacetamide core is a prevalent feature in numerous compounds with established therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[2][3][4]

The primary challenge in characterizing this compound is the scarcity of published experimental data. To address this, we will leverage computational predictive models, which have become indispensable tools in modern drug discovery for forecasting molecular properties and guiding experimental design.[5][] These predictions will be benchmarked against the well-documented properties of the closely related compound, 2-phenylacetamide.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 555-48-6 | [7] |

| Molecular Formula | C₈H₁₀N₂O | [7] |

| Molecular Weight | 150.18 g/mol | [7] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN | - |

| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [8] |

Physicochemical Properties: A Comparative and Predictive Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application, particularly in drug development where factors like solubility and pKa govern bioavailability and formulation.

State, Appearance, and Odor

Based on related compounds, this compound is expected to be a solid at room temperature, likely a crystalline powder.[9][10] The color may range from white to off-white, and as with many aniline derivatives, it may discolor upon exposure to light or air over time.[10]

Melting and Boiling Points

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| 2-Phenylacetamide | 156 - 160 | 280 - 312 (decomposes) | [9][11][12] |

| This compound | Predicted: >160 | Predicted: >300 (decomposes) | - |

Rationale for Predictions: The introduction of a primary amino group is expected to increase the polarity and potential for hydrogen bonding compared to 2-phenylacetamide. This enhanced intermolecular interaction would likely result in a higher melting point. Similarly, the boiling point is also anticipated to be higher, with decomposition likely occurring at elevated temperatures.

Solubility Profile

Solubility is a critical parameter for both synthetic manipulation and biological application. The solubility of this compound is predicted to be influenced by its amphiphilic nature, possessing both a hydrophobic phenyl ring and polar amino and amide groups.

Predicted Solubility:

-

Water: Slightly soluble. The polar amino and amide groups will contribute to some aqueous solubility, but the nonpolar phenyl ring will limit it.[9][13]

-

Organic Solvents: Soluble in polar organic solvents such as ethanol, methanol, and DMSO, owing to the ability to form hydrogen bonds.[9][14] Limited solubility is expected in nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination: A standard gravimetric method or the shake-flask method can be employed to quantify solubility.[14][15]

-

Preparation: A supersaturated solution of the compound is prepared in the solvent of interest at a constant temperature.

-

Equilibration: The solution is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated.[16][17]

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different physiological pHs. This compound has two key ionizable groups: the primary amino group (basic) and the amide N-H (very weakly acidic).

-

pKa (Conjugate Acid of the Amino Group): The primary amino group is basic. Its pKa can be estimated by considering the pKa of aniline (approx. 4.6) as a starting point. The electron-withdrawing effect of the adjacent acetamide group will likely decrease the basicity, resulting in a predicted pKa in the range of 3-4.

-

pKa (Amide N-H): The amide proton is generally not considered acidic under normal aqueous conditions, with a pKa value typically above 16.[4]

Rationale for Prediction: Computational methods, such as those employing density functional theory (DFT) with a polarizable continuum model (PCM), are powerful tools for predicting pKa values.[18][19][20] These methods calculate the Gibbs free energy change of the deprotonation reaction in both the gas phase and solution to provide an estimate of the pKa.[21]

Synthesis and Characterization

While a specific, optimized synthesis for this compound is not widely published, a logical and robust synthetic route can be designed based on well-established amidation reactions.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of N-phenylacetamides involves the acylation of an aniline with an appropriate acyl chloride.[22][23][24] For this compound, this would involve a two-step process starting from aniline.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

Aniline is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or DBU, to neutralize the HCl byproduct.[22][23]

Step 2: Nucleophilic Substitution with Ammonia

The resulting 2-Chloro-N-phenylacetamide is then treated with a source of ammonia to displace the chloride and form the primary amine.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Synthesis of 2-Chloro-N-phenylacetamide:

-

In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.05 eq) in THF dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[22]

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of this compound:

-

Dissolve the purified 2-Chloro-N-phenylacetamide in an ethanolic solution of ammonia.

-

The reaction mixture is stirred, potentially with heating in a sealed vessel, until TLC indicates the consumption of the starting material.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is then purified, likely through column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, a singlet for the methylene (-CH₂-) protons, a broad singlet for the primary amine (-NH₂) protons (which would be exchangeable with D₂O), and a singlet for the amide (-NH-) proton.

-

¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be critical for identifying the key functional groups.[1][8][25][26]

-

N-H Stretching (Amine): Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[25][27]

-

N-H Stretching (Amide): A single, broader band is expected around 3300 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band should appear in the range of 1630-1680 cm⁻¹.

-

N-H Bending (Amine): A band in the 1580-1650 cm⁻¹ region.[1]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.[28][29][30] The molecular ion peak (M⁺) would be observed at m/z = 150. The fragmentation pattern would likely involve the cleavage of the C-C bond alpha to the carbonyl group and fragmentation of the amide linkage.

Below is a diagram illustrating the expected fragmentation pathway in mass spectrometry.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Applications in Research and Drug Development

While this compound itself is primarily a synthetic intermediate, the N-phenylacetamide scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[31][32]

-

Anticancer Agents: Numerous derivatives of N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[2][3][33] Some derivatives have shown potent activity by inducing apoptosis.[33]

-

Antimicrobial and Antifungal Agents: The N-phenylacetamide core has been incorporated into molecules exhibiting antibacterial and antifungal properties.[31]

-

Enzyme Inhibitors: Derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[2]

-

Central Nervous System (CNS) Activity: Phenylacetamide derivatives have been explored for their potential as anticonvulsant and antidepressant agents.[24][32]

The presence of a primary amino group in this compound provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Safety, Handling, and Toxicology

As there is no specific safety data sheet (SDS) for this compound, precautionary measures should be based on the known hazards of structurally similar compounds like 2-Amino-2-phenylacetamide.[34][35]

GHS Hazard Classification (Predicted):

-

Skin Irritation: May cause skin irritation.[35]

-

Eye Irritation: May cause serious eye irritation.[35]

-

Respiratory Irritation: May cause respiratory irritation.[35]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat when handling the compound.[34][36][37]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.[36]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[37]

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[34][36]

A comprehensive, substance-specific risk assessment should be performed by a qualified safety professional before commencing any work with this compound.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has provided a holistic overview of its known and predicted physicochemical properties, a logical synthetic route, and standardized protocols for its characterization. By leveraging computational predictions and comparative data from its parent analogue, 2-phenylacetamide, we have constructed a robust profile for this compound. The diverse biological activities exhibited by the broader N-phenylacetamide class underscore the potential of this compound as a precursor for novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and facilitate further exploration into the chemistry and applications of this promising molecule.

References

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- Benchchem. (n.d.). Biological activity comparison of N-(2-hydroxyethyl)-2-phenylacetamide derivatives.

- ChemicalBook. (2025). 2-Phenylacetamide | 103-81-1.

- Benchchem. (n.d.). Essential Safety and Handling Guide for N-(2-Aminophenyl)-2-phenylacetamide and Its Analogs.

- ResearchGate. (n.d.). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution | Request PDF.

- Benchchem. (n.d.). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Phenylacetamide in Focus: Properties and Industrial Significance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Unknown. (n.d.).

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- Knowledge. (2025). Characteristics of 2-Phenylacetamide and analysis of common problems.

- Semantic Scholar. (n.d.). Predicting the p Ka of Small Molecules.

- ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.

- DOI Srpska. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS.

- Unknown. (n.d.). IR: amines.

- eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Chemistry For Everyone - YouTube. (2025). How To Determine Solubility Of Organic Compounds?.

- ChemicalBook. (n.d.). 2-Phenylacetamide CAS#: 103-81-1.

- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.

- Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (n.d.). A facile amidation of chloroacetyl chloride using DBU.

- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of N-acetyl-N-phenylacetamide.

- AK Scientific, Inc. (n.d.). 2-[(2-Anilino-2-oxoethyl)amino]-N-phenylacetamide.

- Human Metabolome Database. (2008). Showing metabocard for 2-Phenylacetamide (HMDB0010715).

- ChemicalBook. (2025). 2-Phenylacetamide - Safety Data Sheet.

- Unknown. (2023). Solubility of Organic Compounds.

- Advanced ChemBlocks. (n.d.). 2-Amino-N-phenyl-acetamide.

- CymitQuimica. (n.d.). This compound.

- Unknown. (n.d.). Safety and Handling of 2-Phenylacetamide in Industrial Settings.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

- PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide.

- Europub. (n.d.). pKa predictions of some aniline derivatives by ab initio calculations.

- PubChem. (n.d.). 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791.

- ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A.

- Unknown. (2012).

- Unknown. (n.d.). Boiling Point 295.

- PMC - NIH. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.

- NIST WebBook. (n.d.). Acetamide, N-phenyl-.

- ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis.

- ResearchGate. (2025). Solubilities of N-phenylacetamide, 2-methyl- N-phenylacetamide and 4-methyl- N-phenylacetamide in supercritical carbon dioxide | Request PDF.

- mzCloud. (2015). Acetanilide.

- lookchem. (2019). Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4-methyl-N-phenylacetamide in supercritical carbon dioxide-Science-Chemical Encyclopedia.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 10. shyzchem.com [shyzchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Phenylacetamide CAS#: 103-81-1 [m.chemicalbook.com]

- 13. Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water [intermediatespharma.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pKa predictions of some aniline derivatives by ab initio calculations - Europub [europub.co.uk]

- 22. sphinxsai.com [sphinxsai.com]

- 23. prepchem.com [prepchem.com]

- 24. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 28. benchchem.com [benchchem.com]

- 29. Acetamide, N-phenyl- [webbook.nist.gov]

- 30. mzCloud – Acetanilide [mzcloud.org]

- 31. benchchem.com [benchchem.com]

- 32. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 33. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 34. benchchem.com [benchchem.com]

- 35. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. chemicalbook.com [chemicalbook.com]

- 37. nbinno.com [nbinno.com]

"2-Amino-N-phenylacetamide" molecular structure and IUPAC name

An In-depth Technical Guide to 2-Amino-N-phenylacetamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. We delve into its precise molecular structure and IUPAC nomenclature, present a detailed, field-proven synthesis protocol, and summarize its key physicochemical properties. Furthermore, this guide explores the compound's significant applications, particularly as a precursor to pharmacologically active benzodiazepines, and outlines standard methods for its analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.

Molecular Structure and IUPAC Nomenclature

This compound is a primary amide derivative characterized by a core acetamide structure. It features a phenyl group substituted on the amide nitrogen and a primary amino group at the alpha-carbon (C2) position of the acetyl group.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Aminoacetanilide, N-Phenylglycinamide, Glycinanilide[1][2]

-

Molecular Formula: C₈H₁₀N₂O[1]

-

CAS Number: 555-48-6[1]

The structure's key features—the nucleophilic primary amine, the planar phenyl ring, and the rigid amide linkage—make it a versatile synthon. The partial double-bond character of the C-N amide bond can lead to the existence of E/Z rotamers, a factor that can influence the kinetics and outcomes of subsequent cyclization reactions.[3]

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Safety Data

A summary of the essential physicochemical properties of this compound is provided below. This data is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 150.18 g/mol | [1][4] |

| Physical Form | Solid. Appears as white or slightly reddish crystals. | [1] |

| Melting Point | ~132 °C (270 °F) | [1] |

| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [4] |

| SMILES | O=C(CN)NC1=CC=CC=C1 | [4] |

Safety Profile: According to supplier safety data, this compound is classified as a hazardous substance.

-

GHS Pictogram: GHS05 (Corrosion)[4]

-

Signal Word: Danger[4]

-

Hazard Statement: H318 (Causes serious eye damage)[4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]

Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process.[3] This method first involves the formation of an α-halo amide intermediate, followed by a nucleophilic substitution to introduce the primary amine. This approach is robust and widely utilized for producing various N-substituted aminoacetamides.[3][5]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)

This initial step involves the acylation of aniline with chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or sodium acetate, is used to scavenge the HCl byproduct, driving the reaction to completion.[3][6]

Methodology:

-

Reaction Setup: To a solution of aniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a round-bottom flask, add triethylamine (1.1-1.2 eq).

-

Acylation: Cool the flask in an ice bath (0 °C). Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water. If using a water-immiscible solvent, the organic layer is separated and washed sequentially with dilute HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove residual acidic impurities), and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid, 2-chloro-N-phenylacetamide, is often of sufficient purity for the next step or can be further purified by recrystallization from ethanol.[3]

Step 2: Synthesis of this compound

The chloro-intermediate undergoes nucleophilic substitution with an amine source. Aqueous ammonia is a common and effective nucleophile for this transformation.

Methodology:

-

Reaction Setup: Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) from Step 1 in a minimal amount of a suitable solvent like ethanol.

-

Amination: Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq) to the solution. The reaction is typically performed in a sealed vessel to prevent the escape of ammonia gas and stirred at room temperature or with gentle heating (40-50 °C) for several hours to overnight.

-

Isolation: After the reaction is complete (monitored by TLC), the solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting residue is dissolved in dilute acid (e.g., 1M HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10, precipitating the free amine product.

-

Final Product: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Caption: Workflow for the two-step synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard spectroscopic techniques are employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the two protons of the α-amino methylene group (-CH₂-), multiplets in the aromatic region (7.0-7.6 ppm) for the five protons of the phenyl ring, a broad singlet for the two protons of the primary amine (-NH₂), and a broad singlet for the amide proton (-NH-).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expected peaks include N-H stretching vibrations for both the primary amine (typically two bands around 3300-3400 cm⁻¹) and the secondary amide (around 3300 cm⁻¹). A strong C=O stretch (Amide I band) is expected around 1650-1680 cm⁻¹, and an N-H bend (Amide II band) should appear near 1550 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 150.18).

Applications in Medicinal Chemistry and Drug Development

The N-phenylacetamide scaffold is a privileged structure in pharmacology, found in numerous compounds with established therapeutic applications.[5][7] Derivatives have been explored for anti-inflammatory, antiviral, and antibacterial activities.[5][8]

The primary significance of this compound lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems.[3] Most notably, it serves as a direct precursor to 1,4-benzodiazepin-2-ones, a class of compounds renowned for their profound effects on the central nervous system.[3] These benzodiazepines are widely used as anxiolytics, anticonvulsants, and muscle relaxants.[3] The presence of both a nucleophilic amine and an amide in a specific arrangement within this compound allows for intramolecular cyclization reactions, providing efficient entry into this valuable therapeutic class.

References

- A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives. BenchChem.

- A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. BenchChem.

-

2-Amino-2-phenylacetamide | C8H10N2O | CID 12791. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Aminoacetanilide | C8H10N2O | CID 208384. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Phenylacetamide | CAS#:103-81-1. Chemsrc. Available at: [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, Vol. 3, Issue 1, July 2019. Available at: [Link]

-

N-(2-aminophenyl)-N-phenylacetamide. ChemSynthesis. Available at: [Link]

-

N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI, Molbank, 2023, 2023(4), M1779. Available at: [Link]

-

Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. Available at: [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, National Institutes of Health. Available at: [Link]

-

Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC, National Institutes of Health. Available at: [Link]

-

2-Phenylacetamide. SpectraBase. Available at: [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. Available at: [Link]

- Application Notes and Protocols for the Development of N-acetyl-N-phenylacetamide Analogues in Drug Discovery. BenchChem.

Sources

- 1. 2-Aminoacetanilide | C8H10N2O | CID 208384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. irejournals.com [irejournals.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic data of "2-Amino-N-phenylacetamide" (¹H NMR, ¹³C NMR, IR, MS)

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-N-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this compound is not extensively available in public-domain literature, this guide synthesizes predicted data, spectroscopic principles, and comparative analysis with structurally related compounds to offer a robust analytical framework.

Introduction to this compound

This compound, with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , is a member of the phenylacetamide class of organic compounds.[1] Phenylacetamides are recognized for their diverse pharmacological and biological activities, serving as foundational structures in the development of various therapeutic agents.[2] The unique arrangement of an amino group and an N-phenylacetamide moiety suggests its potential as a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent research and development efforts.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectroscopic data. The molecule comprises a phenyl ring, an amide linkage, a methylene group, and a primary amine. Each of these functional groups will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methylene protons, and the amine protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 8.0 - 8.5 | Singlet | 1H | Amide proton (NH) |

| ~ 3.4 | Singlet | 2H | Methylene protons (CH₂) |

| ~ 1.5 - 2.5 | Broad Singlet | 2H | Amine protons (NH₂) |

Expert Insights:

-

Aromatic Region: The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.0-7.6 ppm. The exact splitting pattern will depend on the specific electronic environment of each proton.

-

Amide Proton: The amide proton signal is typically a singlet and its chemical shift can be influenced by the solvent and concentration. In a related compound, N-{(2-chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide, the amide proton appears as a singlet at 10.22 ppm.[3]

-

Methylene Protons: The two protons of the methylene group adjacent to the carbonyl and amino groups are chemically equivalent and are therefore expected to appear as a singlet.

-

Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbon (C=O) |

| ~ 120 - 140 | Aromatic carbons (C₆H₅) |

| ~ 45 | Methylene carbon (CH₂) |

Expert Insights:

-

Carbonyl Carbon: The amide carbonyl carbon is characteristically deshielded and will appear at a downfield chemical shift, typically around 170 ppm. For the related compound 2-phenylacetamide, the carbonyl carbon appears at a similar chemical shift.[4]

-

Aromatic Carbons: The six carbons of the phenyl ring will give rise to several signals in the aromatic region of the spectrum. The carbon attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

-

Methylene Carbon: The methylene carbon, being attached to a nitrogen and a carbonyl group, will be found in the aliphatic region, expected around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-N bond vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1650 | Strong | C=O stretching (Amide I) |

| ~ 1550 | Strong | N-H bending (Amide II) |

Expert Insights:

-

N-H Stretching: The presence of both a primary amine and a secondary amide will result in strong and broad absorption bands in the 3400-3200 cm⁻¹ region. The primary amine will typically show two bands due to symmetric and asymmetric stretching.

-

C=O Stretching: A strong absorption band around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band). In a similar N-phenylacetamide derivative, this peak is observed at 1667 cm⁻¹.[3]

-

N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For this compound, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected MS Data:

| m/z (Mass-to-Charge Ratio) | Assignment |

| 150 | [M]⁺ (Molecular Ion) |

| 106 | [C₆H₅NHCO]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

Expert Insights:

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z value corresponding to the molecular weight of the compound, which is 150.18 g/mol .[1]

-

Fragmentation Pattern: The fragmentation of this compound is likely to involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. The observation of fragment ions at m/z 106, 93, and 44 would be consistent with the proposed structure.

Experimental Protocols

While specific experimental data for the title compound is limited, standard protocols for acquiring high-quality spectroscopic data are well-established.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently approach the characterization of this and other structurally related molecules. The provided protocols and workflow diagrams offer a practical framework for obtaining and interpreting high-quality spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- Benchchem. (n.d.). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.

- Benchchem. (n.d.). A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives.

-

PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-{(2-chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). N-{1-methyl-2-[(phenylacetyl)amino]ethyl}-2-phenylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

IUCr Journals. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-Diallyl-2-phenylamino-2-phenylacetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

Sources

The Rising Therapeutic Potential of 2-Amino-N-phenylacetamide Derivatives: A Technical Guide

Abstract: The 2-Amino-N-phenylacetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological systems. This technical guide provides an in-depth analysis of the significant biological activities exhibited by its derivatives, with a primary focus on their anticonvulsant, antimicrobial, and anticancer properties. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical moiety for the discovery of novel therapeutic agents.

Introduction: The this compound Core

The this compound structure, characterized by a central amide linkage flanked by a phenyl group and an amino-substituted carbon, serves as a versatile and synthetically accessible scaffold.[1] Its derivatives have garnered significant attention due to their diverse pharmacological profiles, which can be finely tuned through substitutions on the aromatic ring, the acetamide nitrogen, and the alpha-amino group.[1] This adaptability has led to the development of compounds with potential applications as anticonvulsants, antimicrobials, and anticancer agents, among others.[1][2]

A common and efficient synthetic route to these derivatives involves the acylation of a substituted aniline with a haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide) to form a 2-halo-N-phenylacetamide intermediate.[3][4] Subsequent nucleophilic substitution with a variety of primary or secondary amines yields the desired this compound derivatives.[4]

Representative Synthesis Workflow

Caption: General synthesis of this compound derivatives.

Anticonvulsant Activity

A significant body of research has highlighted the potential of this compound derivatives as novel anticonvulsant agents.[5][6] The amide moiety is a key structural feature present in several established antiepileptic drugs (AEDs), suggesting its importance for interacting with neurological targets.[5][7]

Proposed Mechanism of Action

The primary mechanism for many existing AEDs involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic inhibition.[8][9][10] Derivatives of this compound are hypothesized to act primarily by blocking voltage-gated sodium channels.[6][8] By stabilizing the inactive state of these channels, the compounds can limit the repetitive firing of neurons that characterizes seizure activity and prevent the spread of seizures throughout the brain.[8]

Caption: Proposed anticonvulsant mechanism via sodium channel blockade.

Structure-Activity Relationship (SAR) Insights

Studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have provided valuable SAR data.[5]

| Compound ID | R (Anilide Moiety) | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) |

| 12 | 3-Cl | 100 (at 0.5h) |

| 13 | 3-Cl | 100 (at 0.5h), 300 (at 4h) |

| 19 | 3-CF₃ | 300 (at 0.5h), 100 (at 4h) |

| 20 | 3-CF₃ | >300 (at 0.5h), 100 (at 4h) |

| 24 | 3-CF₃ | 100 (at 0.5h) |

Data synthesized from Kamil Kamiński et al. (2015).[5]

The data suggests that the nature and position of the substituent on the anilide (N-phenyl) ring are critical for activity.[5] Compounds with a 3-chloro (3-Cl) or 3-trifluoromethyl (3-CF₃) substituent demonstrated significant protection in the maximal electroshock (MES) seizure model.[5] Notably, some compounds showed a delayed onset but long duration of action, indicating favorable pharmacokinetic properties.[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[11][12][13]

Materials and Apparatus:

-

Male ICR-CD-1 mice (18-25 g)[14]

-

Electroconvulsive shock generator[14]

-

Corneal electrodes[14]

-

0.5% tetracaine ophthalmic solution[14]

-

Test compound and vehicle control (e.g., 0.5% methylcellulose in water)

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-4 days before the experiment, with free access to food and water.[14]

-

Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes or 4 hours) to allow for absorption and distribution.[5]

-

Electrode Application: Apply a single drop of 0.5% tetracaine solution to the eyes of the mouse to provide local anesthesia.[14]

-

Seizure Induction: Place the corneal electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[14]

-

Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase.[14] An animal is considered "protected" if it does not exhibit this response.

-

Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.[14]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising activity against a range of bacterial pathogens, making them attractive candidates for the development of new antibiotics.[4][15]

Proposed Mechanism of Action

While the exact mechanism is not fully elucidated, one proposed mode of action is the disruption of the bacterial cell membrane.[15] The lipophilic nature of the phenylacetamide core allows the molecule to intercalate into the lipid bilayer. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. A scanning electron microscopy (SEM) investigation of Xanthomonas oryzae pv. Oryzae (Xoo) treated with an active N-phenylacetamide derivative confirmed it could cause cell membrane rupture.[15]

Caption: Proposed antimicrobial mechanism via cell membrane disruption.

Quantitative Data Summary

The antibacterial activity of several 2-amino-N-(p-Chlorophenyl) acetamide derivatives was evaluated using the disc diffusion method.[4]

| Compound ID | Amine Moiety | S. aureus ATCC6538p | A. baumannii ATCC19606 | P. aeruginosa ATCC27853 |

| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | ||

| 5a | Butylamine | 12.5 | 13.0 | 12.0 |

| 5b | Octylamine | 13.5 | 32.0 | 23.5 |

| 5c | Piperidine | 13.5 | 13.5 | 12.0 |

| 5d | 3-Fluoroaniline | 23.5 | 12.0 | 12.0 |

Data from Jyun-Wei Chen et al. (2020).[4]

The results indicate that the nature of the amino group significantly influences antibacterial efficacy and spectrum. Compound 5b , with a long alkyl chain (octylamine), showed remarkable activity against A. baumannii and P. aeruginosa.[4] In contrast, compound 5d , incorporating an aromatic amine, displayed the highest activity against S. aureus.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18]

Materials and Reagents:

-

Sterile 96-well round-bottom microtiter plates[16]

-

Test bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)[19]

-

Test compound stock solution (dissolved in a suitable solvent like DMSO)

-

Multichannel pipette

-

Plate reader (optional, for OD measurement)

Procedure:

-

Prepare Bacterial Inoculum: Culture the test strain in MHB to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in fresh MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]

-

Serial Dilution of Compound:

-

Add 100 µL of sterile MHB to all wells of the microtiter plate.[16]

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the wells in the first column.[16]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16]

-

Column 11 serves as the positive control (inoculum, no compound), and column 12 is the negative/sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[18]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection or by measuring the optical density (OD) with a plate reader.[17]

Anticancer Activity

The phenylacetamide scaffold is present in several molecules investigated for their anticancer properties.[1][20][21] Derivatives of this compound have shown promising cytotoxic effects against various human cancer cell lines.

Proposed Mechanism of Action

The anticancer activity of these derivatives is often linked to the induction of apoptosis. While the precise targets can vary, a plausible mechanism involves the inhibition of key survival pathways or the activation of pro-apoptotic proteins. This can lead to the activation of the caspase cascade, a family of proteases that execute the apoptotic program, resulting in characteristic morphological changes like cell shrinkage, membrane blebbing, and DNA fragmentation.

Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.[1]

Quantitative Data Summary

The in-vitro cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated against prostate (PC3) and breast (MCF-7) cancer cell lines.

| Compound ID | R (Anilide Moiety) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 2b | m-NO₂ | 52 | >100 |

| 2c | p-NO₂ | 80 | 100 |

| Imatinib (Ref.) | - | 40 | 98 |

Data synthesized from S. Al-Ghorbani et al. (2015).[21]

The presence of an electron-withdrawing nitro (NO₂) group on the anilide ring appears to be favorable for cytotoxicity, with compound 2b (meta-nitro) being the most active against the PC3 cell line.[21]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[22][23]

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, PC3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and vehicle control wells.[1]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[24] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold is a validated platform for the development of potent and diverse therapeutic agents. The derivatives have demonstrated significant anticonvulsant, antimicrobial, and anticancer activities in preclinical models. The synthetic tractability of the core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for each biological activity to facilitate rational drug design.

-

Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Broad-Spectrum Activity: Exploring the potential for developing single compounds with multiple activities, such as dual anticancer and antimicrobial agents.

The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a rich source of next-generation therapeutics.

References

-

Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Drug Development Research. Available at: [Link]

-

Chen, J.-W., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Available at: [Link]

-

Li, M., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(15), 3343. Available at: [Link]

-

ResearchGate. (2021). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Available at: [Link]

-

Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). Available at: [Link]

-

Al-Omair, M. A., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(13), 9200–9209. Available at: [Link]

-

Löscher, W. (2005). Novel anticonvulsant drugs. Fortschritte der Neurologie-Psychiatrie, 73(5), 258-270. Available at: [Link]

-

Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 731-739. Available at: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

-

Kumar, O., et al. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 15(2). Available at: [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

-

YouTube. (2017). Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]

-

Ali, A., et al. (2018). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 86(4), 49. Available at: [Link]

-

Fisher, G. L. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Available at: [Link]

-

Słoczyńska, K., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(16), 4943. Available at: [Link]

-

S.N. Medical College. (n.d.). Mechanisms of action of antiepileptic drugs. Open Access Journals. Available at: [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]

-

Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-16. Available at: [Link]

-

Wikipedia. (n.d.). Anticonvulsant. Wikipedia. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

-

Al-Ghorbani, S., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Seizure Medications. In StatPearls. Available at: [Link]

-

Kumar, V., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Mini-Reviews in Medicinal Chemistry, 20(15), 1478-1502. Available at: [Link]

-

Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

-

ResearchGate. (2011). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available at: [Link]

-

Wypych, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irejournals.com [irejournals.com]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. protocols.io [protocols.io]

- 20. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. atcc.org [atcc.org]

The Structure-Activity Relationship of 2-Amino-N-phenylacetamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatile 2-Amino-N-phenylacetamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a flexible acetamide linker and two modifiable phenyl rings, provide a rich canvas for synthetic chemists to explore and optimize biological activity. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design and develop novel therapeutics with enhanced potency and selectivity.

This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of SAR but also detailed experimental protocols and mechanistic insights to facilitate further investigation in this promising area of drug discovery.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of this compound have emerged as promising candidates for the treatment of epilepsy and other seizure-related disorders.[1] Their mechanism of action is often associated with the modulation of ion channels that play a critical role in regulating neuronal excitability.

Mechanism of Action: Targeting Slack Potassium Channels